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An in-depth guide for researchers and drug development professionals on the therapeutic

potential of the Angiotensin-(1-7) receptor agonist, AVE 0991, in cardiovascular disease.

AVE 0991, a nonpeptide agonist of the Mas receptor, the receptor for Angiotensin-(1-7), has

emerged as a promising therapeutic agent in preclinical studies of various cardiovascular

diseases. By activating the protective arm of the renin-angiotensin system (RAS), AVE 0991

counteracts the detrimental effects of the classical ACE-Ang II-AT1 receptor axis, offering a

novel approach to treating conditions such as myocardial infarction, atherosclerosis,

hypertension, and diabetic cardiovascular complications. This guide provides a comprehensive

comparison of the effects of AVE 0991 in different animal models, presenting key quantitative

data, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the

effects of AVE 0991 in various animal models of cardiovascular disease.

Table 1: Effects of AVE 0991 on Myocardial Infarction in
Rats
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Parameter
Control
(Infarction)

AVE 0991
Treated
(Infarction)

Animal Model Reference

Infarct Area

(mm²)
6.98 ± 1.01 3.94 ± 1.04

Male Wistar rats

with left coronary

artery ligation

[1][2]

Systolic Tension

(g)
7.18 ± 0.66 9.23 ± 1.05

Male Wistar rats

with left coronary

artery ligation

[1]

Left Ventricular

Systolic Pressure

(mmHg)

Significantly

decreased
Normalized

Streptozotocin-

induced diabetic

Sprague-Dawley

rats

[3]

Heart Rate
Significantly

decreased
Normalized

Streptozotocin-

induced diabetic

Sprague-Dawley

rats

[3]

Table 2: Effects of AVE 0991 on Atherosclerosis in ApoE-
knockout Mice
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Parameter
Control
(ApoE-/-)

AVE 0991
Treated
(ApoE-/-)

Animal Model Reference

Atherosclerotic

Plaque Area ("en

face" method)

(%)

14.6 ± 2.1 7.63 ± 1.6

Apolipoprotein E

(ApoE) knockout

mice

[4][5]

Atherosclerotic

Plaque Area

("cross-section"

method) (μm²)

91,416 ± 8,357 47,235 ± 7,546

Apolipoprotein E

(ApoE) knockout

mice

[4][5]

Plaque

Macrophage

Content

- Reduced

Apolipoprotein E

(ApoE) knockout

mice

[6]

Table 3: Effects of AVE 0991 on Vascular Function
Parameter Condition

Effect of AVE
0991

Animal Model Reference

Vasodilation - Improved

Sprague-Dawley

rats on a high-

sodium diet

[7]

Endothelial

Function

Diabetes-

induced

dysfunction

Improved

Streptozotocin-

induced diabetic

rats

[8]

Perfusion

Pressure (in

isolated hearts)

Normal Decreased Male Wistar rats [1][2]

Signaling Pathways and Experimental Workflows
The therapeutic effects of AVE 0991 are primarily mediated through the activation of the Mas

receptor, leading to downstream signaling cascades that promote vasodilation, reduce
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inflammation, and inhibit fibrosis.
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Caption: Signaling pathway of AVE 0991.

The diagram above illustrates the dual nature of the Renin-Angiotensin System. The classical

pathway involves Angiotensin II binding to the AT1 receptor, leading to detrimental effects. The

protective pathway, activated by Angiotensin-(1-7) or its mimetic AVE 0991, involves the Mas

receptor, which promotes the production of nitric oxide (NO) and exerts anti-inflammatory and

anti-fibrotic effects.[7][9]
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Caption: Experimental workflow for myocardial infarction studies.

This workflow outlines the key steps in a typical preclinical study evaluating the efficacy of AVE

0991 in a rat model of myocardial infarction.

Detailed Experimental Protocols
Myocardial Infarction Model

Animal Model: Male Wistar rats are commonly used.[1]

Induction of Myocardial Infarction: Myocardial infarction is induced by the permanent ligation

of the left anterior descending (LAD) coronary artery.[1] Anesthesia is induced, and the heart

is exposed through a left thoracotomy. The LAD is then ligated with a suture. Successful

ligation is confirmed by the observation of pallor in the ischemic area of the left ventricle.
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Treatment: AVE 0991 is typically administered orally or via subcutaneous injection.[7] The

dosage and duration of treatment vary depending on the specific study design.

Assessment of Cardiac Function: At the end of the treatment period, cardiac function is

assessed using a Langendorff-perfused isolated heart preparation.[1] This allows for the

measurement of parameters such as left ventricular developed pressure, heart rate, and

coronary flow.

Histological Analysis: The hearts are excised, fixed, and sectioned. The infarct size is

quantified using staining methods such as Gomori trichrome, which differentiates between

fibrotic and healthy tissue.[1][2]

Atherosclerosis Model
Animal Model: Apolipoprotein E-knockout (ApoE-/-) mice are a standard model for studying

atherosclerosis as they spontaneously develop atherosclerotic lesions.[4][6]

Treatment: AVE 0991 is administered to the mice, often mixed in their chow or drinking

water, for a specified period.[4]

Assessment of Atherosclerosis:

"En face" analysis: The entire aorta is dissected, opened longitudinally, and stained with a

lipid-soluble dye (e.g., Oil Red O) to visualize atherosclerotic plaques. The percentage of

the total aortic surface area covered by plaques is then quantified.[4][5]

"Cross-section" analysis: The aortic root is sectioned and stained to visualize the plaque

area and composition. This method allows for a more detailed analysis of plaque

morphology and cellular content, such as macrophage infiltration.[4][5]

Immunohistochemistry: This technique is used to identify and quantify specific cell types

(e.g., macrophages) and inflammatory markers within the atherosclerotic plaques.[6]

Conclusion
The collective evidence from various animal models strongly supports the cardioprotective

effects of AVE 0991. Its ability to reduce infarct size, improve cardiac function, and inhibit the
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progression of atherosclerosis highlights its potential as a novel therapeutic strategy for a

range of cardiovascular diseases. The activation of the Angiotensin-(1-7)/Mas receptor axis by

AVE 0991 offers a targeted approach to counteract the pathological processes driven by the

classical renin-angiotensin system. Further research, including clinical trials, is warranted to

translate these promising preclinical findings into effective treatments for patients with

cardiovascular disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The nonpeptide angiotensin-(1-7) receptor Mas agonist AVE-0991 attenuates heart failure
induced by myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

2. journals.physiology.org [journals.physiology.org]

3. The angiotensin-(1-7) receptor agonist AVE0991 is cardioprotective in diabetic rats -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. AVE 0991-angiotensin-(1-7) receptor agonist, inhibits atherogenesis in apoE-knockout
mice - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Anti‐atherosclerotic effect of the angiotensin 1–7 mimetic AVE0991 is mediated by
inhibition of perivascular and plaque inflammation in early atherosclerosis - PMC
[pmc.ncbi.nlm.nih.gov]

7. Evaluation of the cardioprotective and antihypertensive effect of AVE 0991 in
normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

8. Effect of Angiotensin 1-7 Peptide Agonist AVE 0991 on Diabetic Endothelial Dysfunction in
an Experimental Animal Model: A Possible Tool to Treat Diabetic Erectile Dysfunction - PMC
[pmc.ncbi.nlm.nih.gov]

9. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [AVE 0991: A Comparative Analysis of its
Cardioprotective Effects Across Animal Models]. BenchChem, [2025]. [Online PDF].

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15572711?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/17056670/
https://pubmed.ncbi.nlm.nih.gov/17056670/
https://journals.physiology.org/doi/full/10.1152/ajpheart.00828.2006?doi=10.1152/ajpheart.00828.2006
https://pubmed.ncbi.nlm.nih.gov/18571157/
https://pubmed.ncbi.nlm.nih.gov/18571157/
https://pubmed.ncbi.nlm.nih.gov/20436218/
https://pubmed.ncbi.nlm.nih.gov/20436218/
https://www.researchgate.net/publication/264976191_Effect_of_AVE_0991_-_angiotensin-1-7_receptor_agonist_treatment_on_elemental_and_biomolecules_distribution_in_atherosclerotic_plaques_of_apoE-knockout_mice
https://pmc.ncbi.nlm.nih.gov/articles/PMC5659999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5659999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5659999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10719545/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10719545/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10719545/
https://pubmed.ncbi.nlm.nih.gov/17214600/
https://pubmed.ncbi.nlm.nih.gov/17214600/
https://www.benchchem.com/product/b15572711#comparison-of-ave-0991-effects-in-different-animal-models-of-cardiovascular-disease
https://www.benchchem.com/product/b15572711#comparison-of-ave-0991-effects-in-different-animal-models-of-cardiovascular-disease
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Available at: [https://www.benchchem.com/product/b15572711#comparison-of-ave-0991-
effects-in-different-animal-models-of-cardiovascular-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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